2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzofuran ring .
Scientific Research Applications
2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzofuran compounds block the M3 muscarinic acetylcholine receptor, leading to various biological effects . The presence of fluorine atoms in the compound may enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydrobenzofuran-7-yl)acetic acid: An impurity in the synthesis of Darifenacin, used to treat urinary incontinence.
Benzofuran derivatives: Compounds such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases like cancer and psoriasis.
Uniqueness
2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is unique due to the presence of fluorine atoms at the 5 and 6 positions of the benzofuran ring. This structural feature may enhance its biological activity and selectivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H8F2O3 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
2-(5,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H8F2O3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-3,5H,1,4H2,(H,13,14) |
InChI Key |
SPRPZNQPOOSGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)F)F)CC(=O)O |
Origin of Product |
United States |
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